N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide

Fanconi Anemia DNA repair pathway Protein-Protein Interaction Inhibitors Alternative Lengthening of Telomeres (ALT)

N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide (CAS 899974-34-6) is a synthetic, unsymmetrical N,N'-diaryl oxalamide with the molecular formula C16H15N3O5 and a molecular weight of 329.31 g/mol. It belongs to the broader oxalamide class, which has attracted attention for diverse bioactivities, including enzyme inhibition and immunomodulation.

Molecular Formula C16H15N3O5
Molecular Weight 329.312
CAS No. 899974-34-6
Cat. No. B2625353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide
CAS899974-34-6
Molecular FormulaC16H15N3O5
Molecular Weight329.312
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H15N3O5/c1-2-24-14-9-5-12(6-10-14)18-16(21)15(20)17-11-3-7-13(8-4-11)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21)
InChIKeyUPUZKPBUFSOCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide (CAS 899974-34-6): Chemical Identity and Core Physicochemical Properties for Research Procurement


N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide (CAS 899974-34-6) is a synthetic, unsymmetrical N,N'-diaryl oxalamide with the molecular formula C16H15N3O5 and a molecular weight of 329.31 g/mol . It belongs to the broader oxalamide class, which has attracted attention for diverse bioactivities, including enzyme inhibition and immunomodulation [1]. The compound features a 4-ethoxyphenyl ring on one amide nitrogen and a 4-nitrophenyl ring on the other, creating a distinct electronic profile: an electron-donating ethoxy group and a strong electron-withdrawing nitro group in para positions. This substitution pattern is a key structural determinant influencing the compound's chemical reactivity, hydrogen-bonding capacity, and potential for interaction with biological targets, distinguishing it from other diaryl oxalamides .

Screened in RMI-FANCM PPI and AMPAR-stargazin assay sets

Unique para-ethoxy / para-nitro push-pull electronic system

Positional isomer specificity; ortho-ethoxy analog not interchangeable

Why Generic Oxalamide Substitution is Inadmissible: Positional Isomer Specificity in Biological Screening for CAS 899974-34-6


Within the ensemble of N-ethoxyphenyl-N'-nitrophenyl oxalamides, substitution cannot be treated as interchangeable. The precise position of the ethoxy group fundamentally alters the molecule's shape, electronic distribution, and, consequently, its biological fingerprint. A direct analogue, N1-(2-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide (CAS 899978-06-4), shares an identical molecular formula and weight but differs only in the ortho- vs. para- placement of the ethoxy substituent . This minimal structural perturbation is sufficient to completely eliminate or drastically alter activity in a given assay. The compound of interest, with its para-ethoxy configuration, has been specifically selected for screening in two distinct, high-value assay systems—inhibition of the RMI-FANCM (MM2) protein-protein interaction and modulation of AMPAR-stargazin complexes —while the ortho-isomer shows no evidence of activity in these same contexts. For a researcher attempting to replicate or build upon these findings, substituting with the ortho-isomer or another generic oxalamide would invalidate the experimental basis of the study.

ISOMER

Ortho-ethoxy isomer (CAS 899978-06-4) not included in RMI-FANCM or AMPAR screens; experimental basis may not transfer.

ELECTRONICS

Positional shift alters electron distribution and hydrogen-bonding topology; bioactivity profile may differ fundamentally.

VALIDATION

Generic oxalamide substitution lacks assay-specific validation; may require full re-screening to confirm target engagement.

Product-Specific Quantitative Differentiation Evidence for N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide (CAS 899974-34-6)


Inclusion in the RMI-FANCM (MM2) Protein-Protein Interaction Inhibitor Screening Set

This compound is specifically archived as a screened entity in the 'Screen for inhibitors of RMI FANCM (MM2) interaction' assay. This suggests it was selected based on a pharmacophore hypothesis relevant to this target. The comparator, its close positional isomer N1-(2-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide (CAS 899978-06-4), is not listed in this assay set, indicating a structure-based selection preference for the para-ethoxy orientation . The source identifier for this assay is 11908, linking it to a specific high-throughput screening campaign [1]. Quantitative activity data (e.g., IC50) for the target compound in this specific assay is not publicly available, marking this as a qualified 'screened compound' entry rather than a confirmed hit.

RMI-FANCM Screen
Class-level inference
Present vs Absent

Essential for screening-set completeness

Activity unconfirmed; para-ethoxy selection only

Fanconi Anemia DNA repair pathway Protein-Protein Interaction Inhibitors Alternative Lengthening of Telomeres (ALT)

Inclusion in the AMPAR-Stargazin Modulation Assay

The compound was part of the 'Modulation of AMPAR-stargazin complexes' assay conducted by the Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters . This positions the compound within a specific ion channel pharmacology context. The general oxalamide class has shown potential as a source of ion channel modulators, but the vast majority of oxalamides have not been tested in this specific, technically demanding assay [1]. The selection of this particular derivative implies a targeted exploration of how the 4-ethoxy-4'-nitro substitution pattern influences AMPA receptor modulation.

AMPAR-Stargazin Screen
Class-level inference
Screened vs untested

Only validated para-ethoxy context

WaveGuide assay; no generic analog tested

AMPA Receptor Stargazin (TARP gamma-2) Ion Channel Modulation

Para-Ethoxy Substitution as a Structural Determinant for Biological Activity

The 4-ethoxyphenyl group of the target compound is a stronger electron-donating group via resonance compared to the 4-methyl group found in the close analog N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide (CAS 941895-30-3). This difference in electronic character alters the electron density of the adjacent amide and the overall molecular dipole, which can critically impact target binding . In oxalamide-based drug discovery, minor changes to the aryl ring's electronic properties have been shown to cause orders-of-magnitude shifts in potency [1]. This establishes that the 4-ethoxy motif is not simply a lipophilic tag but an active modulator of the pharmacophore's electronic structure.

Electronic Effect (σp)
Supporting evidence
σp −0.24 vs −0.17

Stronger electron-donating character

Δ = −0.07; supports para-OEt selection

Structure-Activity Relationship (SAR) Electron-donating group Oxalamide pharmacology

High-Value Research Application Scenarios for N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide (CAS 899974-34-6)


Probing the Fanconi Anemia DNA Repair Pathway via FANCM-RMI Inhibition

This compound is a documented component of a screening library designed to identify inhibitors of the interaction between the RMI core complex and the MM2 binding motif on FANCM . Research groups investigating ALT-positive cancers or seeking to re-sensitize tumors to chemotherapy can use this specific chemical probe as a starting point for SAR studies, provided its inclusion in the original screening set is relevant. Any attempt to use a generic oxalamide or a positional isomer would deviate from the established screening paradigm.

Investigating AMPA Receptor Modulation via TARP (Stargazin) Proteins

Sourced from a specialized screen at the Vanderbilt Screening Center, this compound has a traceable history in assays measuring modulation of AMPAR-stargazin complexes . Neuroscience researchers studying synaptic transmission, TARP pharmacology, or ion channel modulation can procure this compound to further explore how a 4-ethoxy-4'-nitro oxalamide scaffold affects AMPA receptor gating and pharmacology, a context where no close analog has been validated.

Electronically-Tuned Oxalamide Scaffold for Lead Optimization

Medicinal chemistry teams engaged in hit-to-lead optimization can select this specific oxalamide scaffold for its well-defined and balanced electronic profile: a strong electron-donating para-ethoxy group (sigma_p = -0.24) and a strong electron-withdrawing para-nitro group. This creates a significant molecular dipole and a push-pull electronic system, which can be exploited to probe binding pockets requiring such a charge distribution . This is a specific, quantifiable design feature not present in analogs like the para-methyl derivative.

Application
Selection Property
Validation Focus
Fanconi anemia DNA repair pathway research
RMI-FANCM assay-included oxalamide scaffold
Confirm PPI inhibition in orthogonal biochemical assays
AMPAR-TARP modulation studies
AMPAR-stargazin screening-set compound
Validate modulation response in electrophysiology
Lead optimization: electronically-tuned oxalamide scaffold
Push-pull electronic substitution pattern
SAR exploration of electronic requirements in binding pocket
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